![molecular formula C8H4ClNOS B1609091 2-Chloro-benzo[e][1,3]thiazin-4-one CAS No. 7742-71-4](/img/structure/B1609091.png)
2-Chloro-benzo[e][1,3]thiazin-4-one
Overview
Description
2-Chloro-benzo[e][1,3]thiazin-4-one is a compound used for proteomics research . Its molecular formula is C8H4ClNOS and it has a molecular weight of 197.641 .
Synthesis Analysis
The synthesis of thiazine derivatives, which include 2-Chloro-benzo[e][1,3]thiazin-4-one, can be achieved through various methods . One of the methods involves the cyclo-condensation of benzimidazole-2-thiones with alkenylcarboxylic acid chlorides .Molecular Structure Analysis
The molecular structure of 2-Chloro-benzo[e][1,3]thiazin-4-one is represented by the formula C8H4ClNOS . More detailed structural analysis may require advanced techniques such as X-ray crystallography or NMR spectroscopy.Chemical Reactions Analysis
Thiazine derivatives, including 2-Chloro-benzo[e][1,3]thiazin-4-one, are known to be biologically active and play a significant role in the treatment of various diseases . They have shown promising results in antibacterial, antifungal, antitumor, antimalarial, antineoplastic, antiviral, anti-inflammatory, analgesic, and anticancer activities .Physical And Chemical Properties Analysis
2-Chloro-benzo[e][1,3]thiazin-4-one has a molecular weight of 197.641 . It has a density of 1.51g/cm3 and a boiling point of 358.8ºC at 760 mmHg .Scientific Research Applications
Synthesis and Chemical Reactions
2-Chloro-benzo[e][1,3]thiazin-4-one serves as a key intermediate in the synthesis of various chemically and biologically significant compounds. A notable application involves the microwave-assisted one-pot synthesis of benzo[b][1,4]thiazin-3(4H)-one derivatives through Smiles rearrangement, offering an efficient method from substituted 2-chlorobenzenthiols, highlighting the versatility of 2-chloro-benzo derivatives in synthetic chemistry (Zuo et al., 2008). Additionally, the compound has been utilized in the discovery of new apoptosis-inducing agents for breast cancer, showcasing its potential in therapeutic applications (Gad et al., 2020).
Biological Activities
The chemical versatility of 2-Chloro-benzo[e][1,3]thiazin-4-one extends to the synthesis of novel biologically active compounds. For instance, novel series of 4-hydroxy-N'-(benzylidene)-2H-benzo[e][1,2]thiazine-3-carbohydrazide 1,1-dioxides, derived from 2-chloro-benzo compounds, have shown promise in preliminary evaluations for their antibacterial and antioxidant activities, demonstrating the compound's significance in medicinal chemistry (Zia-ur-Rehman et al., 2009). Furthermore, the synthesis of chiral N-Benzyl-2-methyl-2H-benzo(b)(1,4)oxazin/thiazin-3(4H)-ones via Smiles rearrangement has also been reported, where derivatives exhibit good inhibition against Gram-positive bacteria and fungi, highlighting the compound's potential in antibiotic development (Meng et al., 2013).
Catalysis and Green Chemistry
In the realm of green chemistry, N,2-Dibromo-6-chloro-3,4-dihydro-2H-benzo[e][1,2,4]thiadiazine-7-sulfonamide 1,1-dioxide, a derivative of 2-Chloro-benzo[e][1,3]thiazin-4-one, has been successfully applied as an efficient and homogeneous catalyst for the synthesis of various heterocycles in water, demonstrating the compound's utility in promoting environmentally friendly chemical reactions (Khazaei et al., 2015).
Future Directions
properties
IUPAC Name |
2-chloro-1,3-benzothiazin-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4ClNOS/c9-8-10-7(11)5-3-1-2-4-6(5)12-8/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JFMUGJSJQUMREY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N=C(S2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4ClNOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60395722 | |
Record name | 2-Chloro-benzo[e][1,3]thiazin-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60395722 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-benzo[e][1,3]thiazin-4-one | |
CAS RN |
7742-71-4 | |
Record name | 2-Chloro-benzo[e][1,3]thiazin-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60395722 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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